molecular formula C23H19N3O6 B2454567 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892264-93-6

3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2454567
CAS RN: 892264-93-6
M. Wt: 433.42
InChI Key: ZAAOYQDKRMBMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DNQX, is a synthetic compound that belongs to the quinazoline family. It has been widely used in scientific research as a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. In

Scientific Research Applications

Green Chemistry in Synthesis

The compound 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is related to the family of quinazoline-2,4(1H,3H)-diones, which are synthesized through various green chemistry approaches. Notably, protocols have been developed using cesium carbonate to synthesize quinazoline-2,4(1H,3H)-dione derivatives efficiently, leveraging carbon dioxide and 2-aminobenzonitriles. This approach is highlighted for its eco-friendliness and efficiency, producing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Similarly, solvent-free conditions have been employed to synthesize these compounds, again emphasizing the importance of sustainable and green chemistry in this domain (Mizuno et al., 2007).

Novel Synthetic Routes

New synthetic routes for quinazoline-2,4(1H,3H)-diones have been explored to overcome the challenges associated with their production. This includes methods like selenium-catalyzed carbonylation of o-nitrobenzamides, which offer a concise, transition metal, and phosgene-free synthetic route to these compounds (Wu & Yu, 2010). Furthermore, the fixation of carbon dioxide to 2-aminobenzonitriles has emerged as a powerful strategy to synthesize quinazoline-2,4(1H,3H)-diones, addressing the need for safe and environmentally friendly synthesis methods (Vessally et al., 2017).

Applications in Tumor Treatment

Interestingly, quinazoline-2,4(1H,3H)-diones have been identified to possess significant biological activities, including the inhibition of tumor proliferation. An enhanced method for synthesizing these derivatives has been established, revealing their potential in inhibiting the growth of multiple human tumor cell lines. This underscores the compound's relevance in medical research and its potential application in cancer treatment (Zhou et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,4-dimethoxybenzaldehyde with 3-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "3-nitrobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv) and 3-nitrobenzylamine (1.1 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.", "Step 2: Add a solution of anthranilic acid (1.2 equiv) in ethanol to the reaction mixture and reflux for 6 hours. Allow the mixture to cool to room temperature and filter the precipitated product.", "Step 3: Wash the product with ethanol and dry under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture for 30 minutes and then separate the organic layer.", "Step 5: Acidify the aqueous layer with hydrochloric acid and extract with chloroform. Combine the organic layers and wash with water.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] }

CAS RN

892264-93-6

Product Name

3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C23H19N3O6

Molecular Weight

433.42

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O6/c1-31-17-10-11-20(21(13-17)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-16(12-15)26(29)30/h3-13H,14H2,1-2H3

InChI Key

ZAAOYQDKRMBMJL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC

solubility

not available

Origin of Product

United States

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